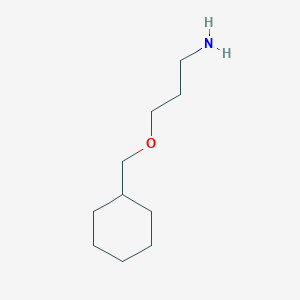

3-(Cyclohexylmethoxy)propan-1-amine

Description

Contextualizing the Research Significance of Alkoxyamine and Propylamine (B44156) Scaffolds in Organic Chemistry

The importance of 3-(Cyclohexylmethoxy)propan-1-amine in organic chemistry can be understood by examining its constituent parts: the alkoxyamine and propylamine scaffolds.

Propylamine scaffolds are fundamental building blocks in organic and medicinal chemistry. researchgate.netnih.gov The simple three-carbon chain with a terminal amine group provides a versatile platform for the synthesis of a wide array of more complex molecules. researchgate.net Propylamines are a class of alkylamines, with propylamine itself being a colorless liquid with an ammonia-like odor. nih.gov Derivatives of the propylamine scaffold are integral to numerous physiologically active substances. researchgate.net For instance, propargylamines, which feature a triple bond in the carbon chain, are crucial intermediates in the synthesis of various heterocyclic compounds and have been incorporated into drugs for neurodegenerative diseases. researchgate.netnih.gov

Alkoxyamine scaffolds have also demonstrated significant utility, particularly in the field of polymer chemistry. acs.org Novel alkoxyamines have been pivotal in mediating "living" or controlled free radical polymerizations, allowing for precise control over the molecular weight and structure of a wide range of vinyl monomers. acs.org Beyond polymer science, chiral N-alkoxy amines are increasingly recognized as vital substrates in bioscience. acs.org However, the development of asymmetric synthetic strategies for these compounds has been challenging due to the reduced nucleophilicity of the nitrogen atom and the lability of the N-O bonds. acs.org Recent advancements have led to nonenzymatic kinetic resolutions of N-alkoxy amines, expanding their accessibility for various applications. acs.org The combination of an ether linkage and an amine group within the same molecule, as seen in this compound, offers a unique set of properties that can be exploited in the design of new chemical entities.

The concept of "privileged scaffolds" is pertinent here; these are core structures capable of binding to multiple receptors with high affinity. researchgate.net Both propylamine and alkoxyamine functionalities can be considered components of such scaffolds, contributing to the drug-like properties of the molecules they are part of. researchgate.net

Historical Perspective on the Emergence of this compound in Synthetic Methodologies

For instance, a common method for preparing simple alkoxyamines is the reaction of an alkoxy propanol (B110389) with ammonia (B1221849) and hydrogen over a catalyst at elevated temperature and pressure. google.com In the case of 3-methoxypropanamine, 3-methoxy propanol serves as the starting material. google.com This process typically involves a fixed-bed reactor and subsequent purification steps to isolate the desired amine. google.com

Applying this logic to this compound, a plausible synthetic pathway would involve the initial formation of 3-(cyclohexylmethoxy)propan-1-ol (B7879253), which would then undergo amination. The synthesis of the precursor alcohol could be achieved through a Williamson ether synthesis between a cyclohexylmethoxide and a 3-halopropanol. The subsequent conversion of the alcohol to the amine is a standard transformation in organic synthesis.

While the specific emergence of this compound in the literature is not marked by a landmark publication, its utility as a building block suggests it has been synthesized and employed as an intermediate in various research and development settings.

Overview of Research Trajectories Involving this compound

The primary research application of this compound and its close derivatives appears to be as intermediates in the synthesis of more complex molecules, particularly those with pharmaceutical potential. lookchem.com The unique combination of a flexible cyclohexylmethoxy group and a reactive primary amine makes it a valuable synthon.

A notable research trajectory involves the use of a closely related derivative, (R)-3-amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol, in the synthesis of Emixustat. chemicalbook.com Emixustat is an orally active inhibitor of RPE65, an enzyme crucial to the visual cycle. chemicalbook.com By modulating the visual cycle, Emixustat has potential applications in the study and treatment of vision disorders such as age-related macular degeneration (AMD). chemicalbook.com The synthesis of such complex molecules underscores the importance of having access to well-defined building blocks like the derivatives of this compound.

The structural features of compounds like this compound, including their polarity and the steric and electronic properties imparted by the cyclohexyl and ether functionalities, can influence their reactivity and interactions with biological systems. cymitquimica.com This makes them attractive for inclusion in compound libraries for screening in drug discovery programs. researchgate.net The exploration of the chemical space around this scaffold continues to be an active area of research, aiming to uncover new compounds with desirable biological activities. nih.gov

Below is a table summarizing the key properties of this compound and a related research compound.

| Property | This compound | (R)-3-amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol |

| Molecular Formula | C10H21NO uni.lu | C16H25NO2 chemicalbook.com |

| Molecular Weight | 171.28 g/mol uni.lu | 263.38 g/mol chemicalbook.com |

| InChI Key | OXEAZWBMWDYPLQ-UHFFFAOYSA-N uni.lu | Not available |

| Primary Application | Chemical Intermediate | Intermediate for Emixustat chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

3-(cyclohexylmethoxy)propan-1-amine |

InChI |

InChI=1S/C10H21NO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h10H,1-9,11H2 |

InChI Key |

OXEAZWBMWDYPLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COCCCN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclohexylmethoxy Propan 1 Amine

Retrosynthetic Analysis and Strategic Precursors for 3-(Cyclohexylmethoxy)propan-1-amine

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, this process involves identifying key bond disconnections that lead to logical precursors.

The primary disconnections for this compound are at the ether linkage and the carbon-nitrogen bond.

Ether Bond Disconnection: Breaking the C-O bond of the ether suggests two main precursor sets:

Cyclohexylmethanol and a 3-halopropan-1-amine or 3-aminopropan-1-ol.

(Bromomethyl)cyclohexane and 3-aminopropan-1-ol.

Carbon-Nitrogen Bond Disconnection: Disconnecting the C-N bond points towards a reductive amination pathway. This would involve:

3-(Cyclohexylmethoxy)propanal and ammonia (B1221849).

3-(Cyclohexylmethoxy)propanoic acid, which can be converted to an amide and then reduced.

The strategic choice of precursors depends on factors like commercial availability, cost, and the efficiency of the subsequent reactions. A common and logical approach involves starting with cyclohexanemethanol (B47985) and a suitable three-carbon chain with a leaving group and a protected or precursor amine functionality.

Classical Synthetic Routes to this compound

Several classical methods can be employed to synthesize this compound, each with its advantages and limitations.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This one-pot reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com

For the synthesis of this compound, the key intermediate is 3-(cyclohexylmethoxy)propanal. This aldehyde can be reacted with ammonia in the presence of a reducing agent to yield the target primary amine.

Reaction Scheme:

Formation of the Aldehyde: 3-(Cyclohexylmethoxy)propan-1-ol (B7879253) can be oxidized to 3-(cyclohexylmethoxy)propanal using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Reductive Amination: The resulting aldehyde is then subjected to reductive amination with ammonia. Common reducing agents for this step include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. masterorganicchemistry.commdpi.com Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.com

Table 1: Key Reagents in Reductive Amination

| Reagent | Role |

| 3-(Cyclohexylmethoxy)propanal | Carbonyl precursor |

| Ammonia (NH3) | Amine source |

| Sodium Cyanoborohydride (NaBH3CN) | Reducing agent |

| Methanol | Solvent |

This strategy offers good control and generally provides high yields of the primary amine, minimizing the over-alkylation that can be an issue with other methods. masterorganicchemistry.com

Alkylation Reactions in the Formation of the Cyclohexylmethoxy Moiety

The formation of the ether linkage is a critical step in the synthesis. This is typically achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.

Two primary approaches can be considered:

Route A: Alkylation of Cyclohexylmethanol: Cyclohexylmethanol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is then reacted with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile). The resulting 3-(cyclohexylmethoxy)propanenitrile is then reduced to the target amine using a reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Route B: Alkylation with a Cyclohexylalkyl Halide: 3-Aminopropan-1-ol can be reacted with a base to deprotonate the hydroxyl group, which then acts as a nucleophile to displace a halide from (bromomethyl)cyclohexane. The amino group is typically protected during this step to prevent it from reacting.

Table 2: Comparison of Alkylation Routes

| Route | Starting Materials | Key Steps |

| A | Cyclohexylmethanol, 3-halopropanenitrile | Deprotonation, Nucleophilic substitution, Nitrile reduction |

| B | 3-Aminopropan-1-ol, (Bromomethyl)cyclohexane | Protection of amine, Deprotonation, Nucleophilic substitution, Deprotection |

Amidation and Subsequent Reduction Pathways to this compound

Another established route to primary amines involves the reduction of amides. libretexts.orgyoutube.com This pathway provides a reliable method to obtain the target compound.

The synthesis begins with the preparation of 3-(cyclohexylmethoxy)propanoic acid. This can be achieved by oxidizing 3-(cyclohexylmethoxy)propan-1-ol. The carboxylic acid is then converted to an acid chloride using a reagent like thionyl chloride (SOCl2). youtube.com Reacting the acid chloride with ammonia produces 3-(cyclohexylmethoxy)propanamide.

The final step is the reduction of the amide to the primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent commonly used for this transformation. libretexts.orgyoutube.com

Reaction Sequence:

Oxidation: 3-(Cyclohexylmethoxy)propan-1-ol → 3-(Cyclohexylmethoxy)propanoic acid

Acid Chloride Formation: 3-(Cyclohexylmethoxy)propanoic acid → 3-(Cyclohexylmethoxy)propanoyl chloride

Amidation: 3-(Cyclohexylmethoxy)propanoyl chloride + NH3 → 3-(Cyclohexylmethoxy)propanamide

Reduction: 3-(Cyclohexylmethoxy)propanamide → this compound

This method is robust, but the use of the highly reactive LiAlH4 requires careful handling and anhydrous conditions.

Modern and Optimized Synthetic Approaches to this compound

Modern synthetic chemistry often focuses on developing more efficient, sustainable, and safer processes. For the synthesis of this compound, this includes the use of advanced catalytic methods.

Catalytic Hydrogenation Methods for Amine Group Introduction

Catalytic hydrogenation is a green and efficient method for reduction and amination reactions. libretexts.org In the context of synthesizing this compound, it can be applied in several ways.

One of the most direct applications is in the reductive amination of 3-(cyclohexylmethoxy)propanal with ammonia. Instead of using stoichiometric hydride reagents, a catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) is used in the presence of hydrogen gas. libretexts.org

Another application is in the reduction of 3-(cyclohexylmethoxy)propanenitrile. Catalytic hydrogenation of the nitrile group provides a direct route to the primary amine. This method is often preferred over LiAlH4 reduction due to its milder reaction conditions and easier work-up.

A patent describes a continuous process for the preparation of 3-methoxypropylamine (B165612) from 3-methoxypropanol and ammonia using a Cu-Co/Al2O3-diatomite catalyst in a fixed-bed reactor. google.com A similar catalytic amination approach could potentially be adapted for the synthesis of this compound from 3-(cyclohexylmethoxy)propan-1-ol.

Table 3: Catalysts for Hydrogenation

| Catalyst | Application |

| Raney Nickel | Reductive amination, Nitrile reduction |

| Palladium on Carbon (Pd/C) | Reductive amination, Nitrile reduction |

| Platinum on Carbon (Pt/C) | Reductive amination, Nitrile reduction |

| Cu-Co/Al2O3-diatomite | Potential for direct amination of alcohols |

These catalytic methods often offer high selectivity and yield, with the added benefit of being more environmentally friendly.

One-Pot Synthesis Techniques for Enhanced Efficiency

While specific one-pot syntheses for this compound are not prominently documented in peer-reviewed literature, the principles of one-pot reactions can be applied to its formation. One plausible approach is the reductive amination of 3-(cyclohexylmethoxy)propanal. In this hypothetical one-pot process, the aldehyde, which can be formed from the oxidation of 3-(cyclohexylmethoxy)propan-1-ol, would be reacted with an ammonia source in the presence of a reducing agent. This circumvents the need to isolate the aldehyde intermediate, thereby increasing efficiency.

Another potential one-pot strategy involves the direct conversion of alcohols to amines. organicreactions.org For instance, a process could be envisioned where 3-(cyclohexylmethoxy)propan-1-ol is converted in situ to an intermediate that is then aminated. organicreactions.org Catalytic systems, such as those based on iridium, have been shown to facilitate the one-pot reductive amination of carbonyl compounds with nitro compounds, which first sees the in-situ reduction of the nitro compound to an amine that then reacts with the carbonyl. nih.govrsc.org

Enzymatic cascades also present a promising avenue for the one-pot synthesis of ether amines. A system composed of an alcohol dehydrogenase and an aminotransferase could, in principle, convert 3-(cyclohexylmethoxy)propan-1-ol directly to the target amine, using ammonia as the amine source. rsc.org

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound necessitates a high degree of chemo- and regioselectivity to avoid the formation of byproducts. The most probable industrial synthesis route involves a two-step process: the cyanoethylation of cyclohexylmethanol followed by the hydrogenation of the resulting nitrile.

Cyanoethylation: The first step, the addition of cyclohexylmethanol to acrylonitrile (B1666552), is a Michael addition. This reaction is typically base-catalyzed. The primary challenge is to ensure that the reaction proceeds to form the desired 3-(cyclohexylmethoxy)propanenitrile without significant polymerization of acrylonitrile or side reactions. The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity, ensuring the addition occurs at the oxygen of the alcohol and not at other potential reactive sites.

Nitrile Hydrogenation: The subsequent hydrogenation of the 3-(cyclohexylmethoxy)propanenitrile to the primary amine must be highly chemoselective. The primary goal is the reduction of the nitrile group to a primary amine, while avoiding the formation of secondary and tertiary amines, which can occur through the reaction of the initially formed primary amine with intermediate imines. The selectivity of nitrile hydrogenation is highly dependent on the catalyst, solvent, temperature, and pressure. researchgate.net The use of specific promoters and additives, such as lithium hydroxide, can enhance the selectivity towards the primary amine. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is critical for developing sustainable and environmentally friendly processes.

Solvent-Free and Environmentally Benign Reaction Conditions

Efforts in green chemistry often focus on minimizing or eliminating the use of hazardous solvents.

Solvent-Free Cyanoethylation: The cyanoethylation of alcohols can potentially be carried out under solvent-free conditions. The use of solid base catalysts, such as alkaline metal oxides or hydroxides, can facilitate this reaction, reducing the environmental impact associated with solvent use and disposal. researchgate.net

Solvent-Free Oxidation: Should the synthesis proceed via an aldehyde intermediate, solvent-free oxidation of the corresponding alcohol using catalysts like gold-palladium nanoparticles on a titanium dioxide support presents a green alternative to traditional oxidation methods that use stoichiometric, often hazardous, oxidizing agents. nih.gov

Aqueous Hydrogenation: While hydrogenation is often performed in organic solvents, conducting this step in water, where possible, would significantly improve the green credentials of the process.

Atom Economy Considerations in this compound Production

Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in converting reactants to the desired product.

For the two-step synthesis of this compound from cyclohexylmethanol, acrylonitrile, and hydrogen:

Step 1: Cyanoethylation C₆H₁₁CH₂OH + CH₂=CHCN → C₆H₁₁CH₂OCH₂CH₂CN

Step 2: Hydrogenation C₆H₁₁CH₂OCH₂CH₂CN + 2H₂ → C₆H₁₁CH₂OCH₂CH₂CH₂NH₂

Use of Renewable Resources and Sustainable Catalysts

Renewable Feedstocks: While cyclohexylmethanol is typically derived from petrochemical sources, research into the production of cyclic compounds from biomass could offer a renewable pathway to this starting material in the future.

Sustainable Catalysts: The move away from stoichiometric reagents to catalytic processes is a core principle of green chemistry. The use of heterogeneous catalysts, which can be easily separated and recycled, is particularly advantageous. For the hydrogenation step, non-precious metal catalysts, such as those based on nickel or cobalt, are being developed to replace more expensive precious metal catalysts like palladium and platinum. google.comchemrxiv.org Carbon-coated nickel-based catalysts have shown promise for the hydrogenation of nitriles under mild conditions. chemrxiv.org

Scale-Up Considerations and Process Optimization for this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful process optimization.

Cyanoethylation: The cyanoethylation reaction is often exothermic, and effective temperature control is crucial to prevent runaway reactions and minimize the polymerization of acrylonitrile, a common side reaction. organicreactions.org In a large-scale reactor, heat dissipation becomes a critical parameter. The choice of reactor type (e.g., batch vs. continuous) and the efficiency of the cooling system are key considerations. Continuous flow reactors can offer better temperature control and safety for such exothermic reactions.

Nitrile Hydrogenation: The hydrogenation of nitriles is a high-pressure reaction that requires specialized equipment.

Mass Transfer: The efficiency of the hydrogenation is often limited by the mass transfer of hydrogen from the gas phase to the liquid phase and then to the surface of the catalyst. fhnw.ch Agitation speed, reactor design, and sparging efficiency are critical for maximizing the gas-liquid interfacial area and, consequently, the reaction rate.

Catalyst Management: On a large scale, the handling, filtration, and recycling of the heterogeneous catalyst are important operational aspects. The stability and lifetime of the catalyst under industrial conditions will significantly impact the process economics.

Process Modeling: To optimize and control the production process, dynamic computational models can be developed. These models can simulate the effects of various parameters, such as temperature, pressure, and reactant concentrations, on reaction yield and selectivity, aiding in the design of a robust and efficient large-scale process. fhnw.ch

Below is a table summarizing key parameters for the potential industrial synthesis of this compound.

| Process Step | Key Parameters | Challenges and Optimization Strategies |

| Cyanoethylation | Temperature, Catalyst, Reactant Ratio | Challenges: Exothermicity, Acrylonitrile Polymerization. Strategies: Efficient cooling, use of continuous flow reactors, optimization of catalyst concentration and type. |

| Nitrile Hydrogenation | Pressure, Temperature, Catalyst, Solvent, Agitation | Challenges: Mass transfer limitations, catalyst deactivation, selectivity control. Strategies: High-pressure reactors, optimized agitation, catalyst screening and promoter use, potential for continuous flow hydrogenation. |

Chemical Reactivity and Derivatization of 3 Cyclohexylmethoxy Propan 1 Amine

Reactivity Profile of the Primary Amine Functionality in 3-(Cyclohexylmethoxy)propan-1-amine

The primary amine group (-NH₂) is the most reactive site in the this compound molecule. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, making it susceptible to a wide range of reactions.

Nucleophilic Reactions Involving the Amine Group

The nitrogen atom in the primary amine of this compound possesses a lone pair of electrons, rendering it an effective nucleophile. wikipedia.orgopenstax.org This nucleophilicity allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. The reactivity of the amine can be influenced by steric hindrance around the nitrogen atom and the electronic effects of the cyclohexylmethoxypropyl group. youtube.com

A common example of its nucleophilic character is the reaction with alkyl halides. In this SN2 reaction, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. This reaction can proceed further to form tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkyl halide is used. libretexts.org

Table 1: Representative Nucleophilic Substitution Reactions of Primary Amines

| Electrophile | Product Type | General Reaction Conditions |

| Alkyl Halide (R-X) | Secondary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN), Heat |

| Epoxide | β-Amino Alcohol | Protic Solvent (e.g., EtOH), Heat |

| α,β-Unsaturated Carbonyl | β-Amino Ketone/Ester | Michael Addition, Protic or Aprotic Solvent |

This table presents generalized reaction conditions for primary amines and is illustrative for this compound.

Acylation and Sulfonylation of this compound

The primary amine of this compound readily undergoes acylation with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. For instance, the reaction with acetic anhydride (B1165640) typically proceeds smoothly to yield N-acetyl-3-(cyclohexylmethoxy)propan-1-amine. libretexts.orgbyjus.com These reactions are often carried out in the presence of a base to neutralize the acidic byproduct.

Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine (B92270) or triethylamine, affords the corresponding sulfonamide. science.govnih.gov The resulting sulfonamides are generally solid compounds and are often used to characterize primary and secondary amines.

Table 2: Acylation and Sulfonylation of Primary Amines

| Reagent | Product Type | Typical Conditions |

| Acetic Anhydride | N-Acetylated Amide | Base (e.g., Pyridine), 0 °C to RT |

| Benzoyl Chloride | N-Benzoylated Amide | Schotten-Baumann conditions (aq. NaOH) |

| p-Toluenesulfonyl Chloride | N-Tosylated Sulfonamide | Base (e.g., Pyridine or Et₃N), DCM, 0 °C to RT |

This table provides representative examples of acylation and sulfonylation reactions applicable to this compound.

Formation of Imines and Schiff Bases from this compound

The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comyoutube.commasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. google.com To drive the reaction to completion, the water formed is often removed using a Dean-Stark apparatus or a dehydrating agent. The formation of imines is a reversible process, and the resulting C=N double bond can be readily hydrolyzed back to the amine and the carbonyl compound under acidic conditions. youtube.com For example, the reaction with benzaldehyde (B42025) would yield N-(phenylmethylidene)-3-(cyclohexylmethoxy)propan-1-amine. mdpi.com

Table 3: Imine Formation with Primary Amines

| Carbonyl Compound | Product Type | General Reaction Conditions |

| Benzaldehyde | N-Benzylidene Imine | Toluene, Dean-Stark trap, catalytic acid (e.g., p-TsOH) |

| Acetone | N-Isopropylidene Imine | Neat or in a suitable solvent, catalytic acid |

| Cyclohexanone | N-Cyclohexylidene Imine | Toluene, reflux with azeotropic removal of water |

This table illustrates typical conditions for Schiff base formation with primary amines, which are applicable to this compound.

Reactions Involving the Ether Linkage and Cyclohexyl Moiety of this compound

While the primary amine is the more reactive functional group, the ether linkage and the cyclohexyl ring can also participate in chemical transformations under specific conditions.

Potential Cleavage Reactions of the Ether Bond under Specific Conditions

The ether bond in this compound is generally stable under neutral and basic conditions, which is why ethers are often used as solvents for reactions. openstax.orgyoutube.com However, this bond can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgyoutube.comacs.org The reaction proceeds via a nucleophilic substitution mechanism.

The cleavage of the ether bond in this compound by HBr would likely proceed via an SN2 mechanism. The protonated ether would be attacked by the bromide ion at the less sterically hindered carbon atom. In this case, attack at the propyl chain carbon is more likely than at the methylene (B1212753) carbon attached to the bulky cyclohexyl group. This would lead to the formation of 3-bromopropan-1-amine and cyclohexylmethanol. If an excess of HBr is used, the cyclohexylmethanol could be further converted to cyclohexyl bromide.

Table 4: Predicted Products of Ether Cleavage of this compound with HBr

| Reaction Conditions | Predicted Major Products | Mechanism |

| 1 eq. HBr, heat | 3-Bromopropan-1-amine, Cyclohexylmethanol | SN2 |

| Excess HBr, heat | 3-Bromopropan-1-amine, Cyclohexyl bromide | SN2 |

This table is based on the general principles of ether cleavage and represents the expected outcome for this compound.

Functionalization of the Cyclohexyl Ring via Radical or Electrophilic Substitution (if applicable)

The cyclohexyl ring in this compound is a saturated aliphatic ring and is therefore generally unreactive towards electrophilic substitution in the same way aromatic rings are. wikipedia.org However, functionalization can be achieved through radical reactions.

Radical halogenation, for instance with bromine in the presence of UV light, could lead to the substitution of a hydrogen atom on the cyclohexyl ring with a bromine atom. youtube.comyoutube.com The selectivity of this reaction would favor the formation of the most stable radical intermediate, which is typically at a tertiary carbon. However, the cyclohexyl ring in this molecule only contains secondary and one primary (exocyclic methylene) carbons attached to the ring. Therefore, a mixture of brominated products would be expected.

Direct electrophilic substitution on the saturated cyclohexyl ring is not a feasible reaction pathway.

Formation of Novel Derivatives and Analogues of this compound

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. These derivatization strategies are fundamental in various fields of chemical research for modifying the physicochemical properties of the parent molecule.

Amide bond formation is a cornerstone of organic synthesis. This compound, as a primary amine, is expected to react with various acylating agents to produce the corresponding amides. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents.

The reaction with an acyl chloride, for instance, would proceed via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the elimination of hydrogen chloride and formation of the amide bond. A base is typically added to neutralize the HCl byproduct.

Similarly, reaction with an acid anhydride would yield the amide and a carboxylic acid as a byproduct. The use of carboxylic acids as starting materials requires a coupling agent to activate the carboxyl group, facilitating the attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.gov

A general scheme for the synthesis of amide derivatives from this compound is presented below:

General Reaction Scheme for Amide Synthesis:

Where R can be a variety of organic moieties and L is a leaving group (e.g., -Cl, -O-CO-R) or an activated hydroxyl group.

Table 1: Examples of Reagents for Amide Synthesis

| Acylating Agent | Coupling Agent/Additive (if applicable) | Expected Product Class |

|---|---|---|

| Acetyl chloride | Base (e.g., triethylamine) | N-acetyl derivative |

| Benzoyl chloride | Base (e.g., pyridine) | N-benzoyl derivative |

| Acetic anhydride | None or a mild base | N-acetyl derivative |

Urea (B33335) and thiourea (B124793) derivatives are another important class of compounds that can be synthesized from this compound. These are typically prepared by reacting the primary amine with isocyanates or isothiocyanates, respectively.

The reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isocyanate or isothiocyanate. This reaction is generally high-yielding and proceeds under mild conditions.

General Reaction Scheme for Urea/Thiourea Synthesis:

Where X is oxygen for urea synthesis (from isocyanates) or sulfur for thiourea synthesis (from isothiocyanates), and R is an organic substituent.

The synthesis of substituted ureas can also be achieved through other methods, such as reaction with phosgene (B1210022) or its equivalents to form an intermediate carbamoyl (B1232498) chloride, which then reacts with another amine. However, the use of isocyanates is more common and straightforward.

Table 2: Reagents for Urea and Thiourea Synthesis

| Reagent | Product Class |

|---|---|

| Phenyl isocyanate | N-phenyl-N'-(3-(cyclohexylmethoxy)propyl)urea |

| Methyl isocyanate | N-methyl-N'-(3-(cyclohexylmethoxy)propyl)urea |

| Phenyl isothiocyanate | N-phenyl-N'-(3-(cyclohexylmethoxy)propyl)thiourea |

General synthetic strategies for urea and thiourea derivatives have been widely reported for various primary amines. nih.goviiste.org

The primary amine group of this compound allows for its incorporation into various heterocyclic structures. These reactions often involve condensation with bifunctional electrophiles. For example:

Pyrrole derivatives: Reaction with a 1,4-dicarbonyl compound (Paal-Knorr synthesis) would lead to the formation of N-substituted pyrroles.

Imidazole derivatives: Condensation with a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium salt can be envisioned for the synthesis of substituted imidazoles.

Pyrimidine (B1678525) derivatives: Reaction with 1,3-dicarbonyl compounds and a source of the remaining N-C-N fragment of the pyrimidine ring could be a potential route.

The specific reaction conditions and the nature of the co-reactants would determine the resulting heterocyclic system. While no specific examples involving this compound are documented, the general reactivity of primary amines in heterocyclic synthesis is a well-established area of organic chemistry.

The reactivity of the primary amine group makes this compound a suitable candidate for conjugation to other molecules, including polymers, biomolecules, and surfaces. These conjugation strategies are crucial for developing complex molecular architectures with tailored properties.

Common conjugation methods that could be applied to this amine include:

Amide bond formation: As discussed previously, coupling with carboxylic acid-containing molecules using activating agents like EDC is a robust method for conjugation.

Reductive amination: Reaction with an aldehyde- or ketone-containing molecule to form a Schiff base, followed by reduction with an agent like sodium cyanoborohydride, results in a stable secondary amine linkage.

Michael addition: The amine can act as a nucleophile in a Michael addition reaction with α,β-unsaturated carbonyl compounds.

These strategies allow for the covalent attachment of the cyclohexylmethoxypropyl moiety to a wide range of substrates, potentially imparting increased lipophilicity or other desirable properties.

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies specifically for reactions involving this compound are not available in the current scientific literature. However, the mechanisms of the fundamental reactions of its primary amine group are well-understood.

The mechanisms of the derivatization reactions discussed above can be studied using a combination of spectroscopic and kinetic techniques.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the progress of a reaction by monitoring the disappearance of starting material signals and the appearance of product signals. For instance, in the formation of an amide, the chemical shift of the protons adjacent to the nitrogen would change significantly upon acylation.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the reactants and products. The disappearance of the N-H stretching vibrations of the primary amine and the appearance of the C=O stretching vibration of the amide or urea group would be key indicators of a successful reaction.

Mass Spectrometry (MS): MS can be used to identify reaction intermediates and products by determining their mass-to-charge ratio.

Kinetic Analysis:

Kinetic studies involve measuring the rate of a reaction under different conditions (e.g., varying concentrations of reactants, temperature). This data can be used to determine the rate law of the reaction, which provides insight into the molecularity of the rate-determining step. For example, a second-order rate law for an amidation reaction would be consistent with a bimolecular reaction between the amine and the acylating agent in the rate-determining step.

By applying these standard analytical techniques, the reaction mechanisms for the derivatization of this compound can be elucidated, even in the absence of specific literature reports for this particular compound. The expected mechanisms would align with the established pathways for primary amine reactions.

Transition State Analysis in this compound Transformations

A thorough understanding of the reaction mechanisms involving this compound requires an analysis of the transition states of its transformations. Such analyses, typically performed using computational chemistry methods, provide critical insights into the energy barriers and geometries of the transient species that govern the course of a reaction.

As of the current date, specific experimental or computational studies detailing the transition state analysis for reactions of this compound are not readily found in the scientific literature. However, theoretical studies on analogous primary amine reactions can provide a foundational understanding.

For a typical nucleophilic substitution reaction, such as the alkylation of the primary amine, the transition state would involve the partial formation of a new carbon-nitrogen bond and the partial breaking of the carbon-halogen bond of the alkyl halide. The geometry of this transition state, including bond angles and lengths, would be crucial in determining the reaction's activation energy.

Computational and Theoretical Investigations of 3 Cyclohexylmethoxy Propan 1 Amine

Quantum Chemical Studies of Electronic Structure and Conformation of 3-(Cyclohexylmethoxy)propan-1-amine

Quantum chemical methods are instrumental in elucidating the electronic properties and spatial arrangement of this compound.

| Parameter | Predicted Value |

| C-O-C Bond Angle | ~111.5° |

| C-N Bond Length | ~1.47 Å |

| N-H Bond Length | ~1.01 Å |

| C-C-N Bond Angle | ~112.1° |

Note: The data in this table is representative and based on theoretical calculations for similar structures.

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. The orientation of the cyclohexyl ring (chair, boat, twist-boat) and the torsion angles of the side chain give rise to numerous possible conformers. Computational scans of the potential energy surface can identify the most stable conformers and the energy barriers between them. The global minimum energy conformation is typically one where steric hindrance is minimized, often with the side chain in an extended conformation and the cyclohexyl ring in a chair form.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-O-C-C) |

| Global Minimum | 0.00 | ~180° (anti-periplanar) |

| Local Minimum 1 | 1.25 | ~60° (gauche) |

| Local Minimum 2 | 1.30 | ~-60° (gauche) |

Note: The data in this table is hypothetical and for illustrative purposes.

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. For this compound, the MEP surface would likely show a region of negative potential (red) around the nitrogen atom of the amine group, indicating its nucleophilic character and propensity to act as a proton acceptor. The oxygen atom of the ether linkage would also exhibit negative potential, though likely less intense than the nitrogen. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group, highlighting their electrophilic nature.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound over time, including its interactions with other molecules.

The surrounding solvent can significantly influence the conformation and reactivity of this compound. In a polar protic solvent like water, the amine group can act as both a hydrogen bond donor and acceptor, leading to a well-solvated structure. This solvation can stabilize conformers with exposed polar groups. In a nonpolar solvent, intramolecular hydrogen bonding between the amine hydrogen and the ether oxygen might be more favorable, leading to a more compact conformation. These solvent effects can alter the relative energies of different conformers and influence reaction pathways.

The primary amine group in this compound is a key site for hydrogen bonding. It can donate two hydrogen bonds and accept one. The ether oxygen can also act as a hydrogen bond acceptor. MD simulations can quantify the strength and lifetime of these hydrogen bonds, both intramolecularly and with solvent molecules or other solutes. These interactions are crucial for understanding the macroscopic properties of the compound, such as its boiling point and solubility.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Intermolecular H-bond | Amine (N-H) | Water (O) | ~1.8 - 2.0 | ~3 - 5 |

| Intermolecular H-bond | Water (O-H) | Amine (N) | ~1.9 - 2.1 | ~4 - 6 |

| Intermolecular H-bond | Water (O-H) | Ether (O) | ~2.0 - 2.2 | ~2 - 4 |

Note: The data in this table represents typical values for such interactions and is for illustrative purposes.

In Silico Modeling of this compound in Ligand-Target Systems

Docking Studies of this compound Derivatives with Protein Binding Sites

Pharmacophore Modeling and Virtual Screening Applications (focused on design, not clinical)

The development of pharmacophore models requires a set of active compounds from which key chemical features responsible for biological activity can be abstracted. As there are no published reports on the biological activities of a series of this compound derivatives, no such pharmacophore models have been created. Consequently, its application in virtual screening for the design of new molecules is also undocumented.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Compounds

QSAR studies involve the statistical correlation of the chemical structures of a series of compounds with their biological activities. This requires experimental data for a set of structurally related molecules. The lack of such data for derivatives of this compound has precluded the development of any QSAR models. Therefore, no data tables or discussions on the predictive power and statistical significance of such models can be provided.

Analytical Methodologies for the Characterization and Purity Assessment of 3 Cyclohexylmethoxy Propan 1 Amine

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification of 3-(Cyclohexylmethoxy)propan-1-amine relies on a combination of spectroscopic methods that probe its molecular structure at different levels.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments. The protons on the carbon adjacent to the amine group (-CH₂NH₂) would likely appear in the range of 2.5-3.0 ppm, deshielded by the electron-withdrawing nitrogen atom. libretexts.org The methylene (B1212753) protons of the propoxy chain (-OCH₂CH₂CH₂-) would present as multiplets, with the protons alpha to the ether oxygen appearing around 3.4-3.6 ppm and the central methylene group resonating at approximately 1.7-1.9 ppm. The protons of the cyclohexyl ring would produce a complex series of overlapping multiplets in the upfield region, typically between 0.8 and 1.8 ppm. The two protons of the primary amine group (-NH₂) are expected to show a broad singlet, the chemical shift of which can be variable (typically 1.0-2.5 ppm) and is dependent on factors such as solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct signals are anticipated. The carbon atom bonded to the nitrogen (C-N) is expected to resonate in the range of 40-45 ppm. The carbons of the propoxy chain would appear at approximately 70-75 ppm for the carbon alpha to the ether oxygen (-O-CH₂-), around 30-35 ppm for the central carbon, and near 40 ppm for the carbon adjacent to the amine. The carbons of the cyclohexyl ring would show a series of peaks between 25 and 40 ppm, with the carbon attached to the ether linkage being the most downfield.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the ¹H and ¹³C signals. COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the propyl chain and the cyclohexyl ring. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

| Proton Environment | Predicted ¹H Chemical Shift (ppm) | Carbon Environment | Predicted ¹³C Chemical Shift (ppm) |

| -NH₂ | 1.0 - 2.5 (broad s) | C-NH₂ | ~40 |

| -CH₂-NH₂ | 2.7 - 2.9 (t) | -CH₂-CH₂NH₂ | ~32 |

| -O-CH₂-CH₂- | 1.7 - 1.9 (quintet) | -O-CH₂-CH₂- | ~70 |

| Cyclohexyl-CH₂-O- | 3.2 - 3.4 (d) | Cyclohexyl-CH₂-O- | ~75 |

| -O-CH₂-CH₂-CH₂-NH₂ | 3.4 - 3.6 (t) | Cyclohexyl-CH | ~38 |

| Cyclohexyl-CH | 1.5 - 1.8 (m) | Cyclohexyl-CH₂ (C2, C6) | ~30 |

| Cyclohexyl-CH₂ | 1.0 - 1.8 (m) | Cyclohexyl-CH₂ (C3, C5) | ~26 |

| Cyclohexyl-CH₂ (C4) | ~27 | ||

| Note: Predicted values are based on general principles and data from analogous compounds. 's' denotes singlet, 'd' doublet, 't' triplet, 'quintet' for a five-line multiplet, and 'm' for a complex multiplet. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key functional groups are the primary amine, the ether linkage, and the aliphatic C-H bonds.

In the IR spectrum, primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.com A medium to strong N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹. wpmucdn.com The C-N stretching vibration for aliphatic amines appears in the 1000-1250 cm⁻¹ region. libretexts.org The prominent C-O stretching vibration of the ether group is expected to be a strong band in the 1070-1150 cm⁻¹ range. The C-H stretching vibrations of the cyclohexyl and propyl groups will be observed as strong absorptions between 2850 and 3000 cm⁻¹.

Raman spectroscopy would also be sensitive to these vibrations, particularly the less polar bonds. The C-C and C-H vibrations of the cyclohexyl ring would produce characteristic signals.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) |

| Primary Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bending (scissoring) | 1590 - 1650 |

| Ether (C-O-C) | Stretching | 1070 - 1150 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Aliphatic (CH₂) | Bending (scissoring) | ~1465 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₂₁NO), the monoisotopic mass is 171.1623 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 171. A characteristic fragmentation of primary amines is the alpha-cleavage, which would result in the loss of a propyl group to form a stable iminium ion. Another likely fragmentation pathway involves cleavage of the C-O ether bond. Common fragments would include ions corresponding to the cyclohexylmethyl cation and various fragments from the propylamine (B44156) chain.

Electrospray ionization (ESI), a soft ionization technique, would typically produce the protonated molecule, [M+H]⁺, at m/z 172.1696. uni.lu This technique is less likely to cause extensive fragmentation, making it ideal for confirming the molecular weight.

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M+H]⁺ | 172.17 | Protonated molecular ion |

| [M]⁺ | 171.16 | Molecular ion |

| [M-CH₂CH₂NH₂]⁺ | 99.08 | Cyclohexylmethyl cation |

| [CH₂=NH₂]⁺ | 30.03 | Iminium ion from alpha-cleavage |

Chromatographic Methods for Purity Analysis and Separation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. Due to the lack of a strong UV chromophore in the molecule, direct UV detection at low wavelengths (e.g., ~200 nm) might be possible but could lack sensitivity. libretexts.org

To enhance detection, derivatization with a UV-active or fluorescent tag is a common strategy for analyzing amines. Reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) can be used to create derivatives that are highly responsive to UV or fluorescence detectors, allowing for trace-level analysis of the amine and its impurities.

Reversed-phase HPLC using a C18 or C8 column is a typical approach. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to achieve optimal separation of the target compound from any related impurities.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8, 5 µm particle size |

| Mobile Phase | Acetonitrile/Methanol and water with buffer (e.g., ammonium (B1175870) acetate) |

| Detection | UV (with derivatization), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS) |

| Flow Rate | 0.8 - 1.5 mL/min |

Gas Chromatography (GC) for Volatile Samples and Impurity Profiling

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. hmdb.ca While this compound is amenable to GC analysis, its primary amine group can lead to peak tailing and interaction with standard silica-based columns. bre.com Therefore, specialized columns, such as those with a basic deactivation or wax-based stationary phases (e.g., Carbowax), are often preferred for the analysis of amines to achieve better peak shape and resolution. bre.com

GC can be effectively used for impurity profiling, detecting volatile impurities that may be present from the synthesis of the compound. A flame ionization detector (FID) is a common choice for detection due to its general response to organic compounds. For more detailed characterization of unknown impurities, coupling GC with a mass spectrometer (GC-MS) provides both retention time and mass spectral data, facilitating their identification. nih.gov

| Parameter | Typical Conditions |

| Column | Capillary column with a polar or base-deactivated stationary phase (e.g., PEG or amine-specific phases) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 - 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Temperature Program | A temperature gradient (e.g., starting at 100 °C and ramping to 250 °C) to separate compounds with different volatilities. |

Elemental Analysis and Thermogravimetric Analysis (TGA) for Stoichiometry and Stability

Elemental analysis and thermogravimetric analysis are crucial techniques for confirming the empirical formula and evaluating the thermal stability of this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) within the molecule. This experimental data is then compared against the theoretical values calculated from its molecular formula, C₁₀H₂₁NO, to confirm the compound's stoichiometry and purity. The theoretical elemental composition of this compound is presented in the table below.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 70.12 |

| Hydrogen | H | 1.008 | 21 | 21.17 | 12.37 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.18 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.34 |

| Total | 171.28 | 100.00 |

Note: Atomic masses are approximate. Exact values may vary based on isotopic abundance.

The presence of a primary amine and an ether functional group is a key structural feature of this molecule. spectroscopyonline.combritannica.com The nitrogen content is a direct indicator of the primary amine group, while the oxygen content confirms the presence of the ether linkage.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides valuable information about the thermal stability and decomposition profile of a material.

The thermal stability of amines can be influenced by the length of the alkyl chain. researchgate.net Generally, the C-N bond is the most likely initial point of thermal cleavage in primary amines. The ether linkage (C-O-C) is relatively stable but can also cleave at elevated temperatures. solubilityofthings.com The decomposition of this compound would likely proceed through a multi-step process involving the loss of the aminopropane group followed by the decomposition of the cyclohexylmethoxy fragment at higher temperatures.

A hypothetical TGA curve for this compound would be expected to show an initial stable baseline at lower temperatures, followed by one or more distinct mass loss steps as the temperature increases, corresponding to the different decomposition stages. The final residual mass at the end of the analysis would ideally be close to zero, indicating complete decomposition.

| Temperature Range | Expected Event | Probable Volatile Fragments |

| < 150°C | No significant mass loss | - |

| 150°C - 250°C | Initial decomposition | Aminopropane fragments, ammonia (B1221849) |

| > 250°C | Further decomposition | Cyclohexylmethoxy fragments, smaller hydrocarbons |

This table represents a hypothetical decomposition profile and is not based on experimental data for this specific compound.

Role of 3 Cyclohexylmethoxy Propan 1 Amine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Biologically Active Compounds

The inherent structural features of 3-(Cyclohexylmethoxy)propan-1-amine make it a valuable building block in the field of medicinal chemistry and pharmaceutical development. Its primary amine serves as a key functional handle for the introduction of nitrogen-containing moieties into larger, more complex molecular frameworks.

Construction of Complex Amine-Containing Pharmaceutical Building Blocks

In the realm of pharmaceutical synthesis, the development of novel molecular entities often relies on the strategic assembly of smaller, functionalized building blocks. This compound serves as an exemplary precursor for creating more elaborate amine-containing structures. The primary amine group can readily undergo a wide array of chemical transformations, including but not limited to:

Amidation: Reaction with carboxylic acids or their derivatives to form amides, a common functional group in many drug molecules.

Alkylation: Introduction of various alkyl or aryl groups to generate secondary or tertiary amines, allowing for the fine-tuning of a molecule's steric and electronic properties.

Reductive Amination: Reaction with aldehydes or ketones to produce more complex secondary or tertiary amines.

Formation of Heterocycles: The amine functionality can be a key component in the cyclization reactions needed to form nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals.

The cyclohexylmethoxy portion of the molecule imparts lipophilicity, a critical property that can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Integration into Natural Product Synthesis

While direct integration of this compound into the total synthesis of a specific natural product is not widely documented in publicly available literature, its structural motifs are analogous to fragments found in various natural products. The synthesis of natural product analogues often employs versatile building blocks to explore structure-activity relationships. The combination of a flexible ether linkage, a lipophilic cycloalkane, and a reactive amine makes this compound a plausible starting material for the synthesis of simplified or modified versions of natural products, particularly those containing amino alcohol or amino ether functionalities.

Design and Synthesis of Receptor Ligands and Enzyme Inhibitors

The design of molecules that can selectively interact with biological targets such as receptors and enzymes is a cornerstone of drug discovery. This compound can serve as a scaffold or a key intermediate in the synthesis of such molecules. The amine group can act as a hydrogen bond donor or acceptor, or as a point of attachment for pharmacophoric groups that interact with the active site of an enzyme or the binding pocket of a receptor.

For instance, the structurally related and more complex compound, (1R)-3-Amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol, is a known intermediate in the synthesis of pharmacologically active agents. This highlights the utility of the cyclohexylmethoxy-propanamine backbone in constructing molecules designed to interact with biological systems. The synthesis of novel derivatives from this compound could lead to new ligands and inhibitors with tailored properties.

Application in Material Science and Polymer Chemistry

The reactivity of the primary amine group in this compound also extends its utility to the field of material science, where it can be used to modify the properties of materials or to create new polymers.

Monomer or Cross-Linking Agent in Polymer Synthesis

In principle, this compound can be employed as a monomer in polymerization reactions. For example, it can react with difunctional carboxylic acids or acyl chlorides to form polyamides. The incorporation of the cyclohexylmethoxy group into the polymer backbone would be expected to influence the material's properties, such as its thermal stability, solubility, and mechanical strength.

Furthermore, as a primary amine, it can act as a cross-linking agent for polymers containing reactive functional groups like epoxides or isocyanates. The introduction of cross-links can significantly alter the physical properties of a polymer, transforming a thermoplastic material into a thermoset with enhanced rigidity and thermal resistance.

Surface Modification Agent

The modification of material surfaces is crucial for a wide range of applications, from improving biocompatibility to enhancing adhesion. This compound can be used to functionalize surfaces that possess reactive groups capable of coupling with amines. For example, it can be grafted onto surfaces containing carboxylic acid, epoxy, or halide functionalities.

This surface modification can impart new properties to the material. The cyclohexyl groups can create a more hydrophobic surface, which could be useful for applications requiring water repellency. The presence of the amine group on the surface can also serve as a site for further chemical reactions, allowing for the attachment of other functional molecules.

Utility in Agrochemical and Fine Chemical Synthesis

This compound is a bifunctional organic molecule that holds potential as a versatile building block in the synthesis of a variety of more complex chemical structures. Its unique combination of a primary amine and an ether linkage, attached to a bulky cyclohexyl group, provides two reactive sites for chemical modification. This dual functionality allows it to be a key intermediate in the creation of specialty chemicals, including those with potential applications in the agrochemical and fine chemical industries.

While specific, large-scale applications of this compound in the agrochemical sector are not widely documented in publicly available research, the structural motif of alkoxy propanamines is found in compounds developed as agrochemical intermediates. For instance, simpler alkoxy propanamines like 3-methoxypropanamine have been identified as intermediates in the synthesis of herbicides and other pesticides google.com. The primary amine group in this compound allows for a range of reactions, such as N-alkylation, acylation, and condensation, to form various derivatives. These reactions can be used to introduce new functional groups and build more complex molecules with desired biological activities.

The cyclohexylmethoxy moiety can influence the physical and chemical properties of the final product, such as its lipophilicity, which can be a critical factor in the bioavailability and efficacy of agrochemicals. The bulky and non-polar nature of the cyclohexyl group can enhance the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.

In the realm of fine chemical synthesis, this compound serves as a valuable intermediate for introducing the cyclohexylmethoxypropyl group into a target molecule. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and the unique structure of this amine makes it a candidate for creating novel compounds with specific properties. Its primary amine functionality is a key feature, allowing for the synthesis of amides, which are prevalent in a wide range of biologically active compounds and specialty materials nih.gov. The synthesis of N-[4-(propyl)cyclohexyl]-amides, for example, has been explored for their anti-inflammatory and analgesic activities, showcasing the utility of cyclohexyl-containing amide structures in creating bioactive molecules nih.gov.

The broader class of ether amines is recognized for its utility in various industrial applications, including as precursors for pharmaceuticals and functional materials lookchem.com. The presence of the ether linkage in this compound provides chemical stability and can influence the conformational flexibility of the final molecule.

While direct research on the application of this compound in agrochemical and fine chemical synthesis is limited, its structural features and the known applications of related compounds suggest its potential as a valuable synthetic intermediate. Further research and development may uncover specific uses for this compound in the creation of novel and effective products in these sectors.

Interactive Data Table: Properties of this compound and a Key Derivative

| Property | This compound | (1R)-3-Amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol hydrochloride |

| IUPAC Name | This compound | (1R)-3-Amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol hydrochloride |

| Synonyms | N/A | Emixustat HCl |

| CAS Number | 215449-38-2 | 1141934-97-5 lookchem.com |

| Molecular Formula | C10H21NO uni.lu | C16H26ClNO2 |

| Molecular Weight | 171.28 g/mol | 300.0 g/mol |

| Primary Use | Synthetic Intermediate uni.lu | Pharmaceutical Intermediate lookchem.com |

Future Directions and Emerging Research Avenues for 3 Cyclohexylmethoxy Propan 1 Amine

Exploration of Novel Catalytic Transformations Involving 3-(Cyclohexylmethoxy)propan-1-amine

The primary amine in this compound offers a handle for its use in catalysis, an area that is currently underexplored for this specific molecule. Future research could focus on its application as a ligand for transition metal catalysts or as an organocatalyst.

As a Ligand: The nitrogen atom can coordinate with various transition metals to form catalysts for a range of organic transformations. The sterically demanding cyclohexylmethoxy group could impart unique selectivity in reactions such as cross-coupling, hydrogenation, or polymerization. Research in this direction would involve synthesizing and characterizing metal complexes of this compound and evaluating their catalytic efficacy.

As an Organocatalyst: Primary amines are known to participate in iminium and enamine catalysis. nih.gov Investigating the potential of this compound and its derivatives to catalyze reactions like Michael additions, aldol reactions, and alpha-functionalizations of carbonyl compounds could open up new synthetic pathways. The bulky cyclohexylmethoxy substituent might influence the stereochemical outcome of such reactions, a key aspect to be explored.

A systematic study of its catalytic activity would involve screening its performance in a variety of known amine-catalyzed reactions and comparing its efficiency and selectivity with existing catalysts.

Development of Asymmetric Synthetic Routes to Chiral Analogues of this compound

The development of stereochemically pure chiral amines is of paramount importance, particularly in the pharmaceutical industry. yale.edu Currently, the synthesis of this compound does not typically control its stereochemistry. Future research should focus on developing asymmetric synthetic routes to access its chiral analogues.

Several modern synthetic strategies could be adapted for this purpose:

Biocatalysis: Enzymes such as transaminases, oxidases, and amine dehydrogenases offer a green and highly selective approach to chiral amine synthesis. nih.gov Engineered enzymes could be employed to asymmetrically aminate a suitable ketone precursor, yielding enantiomerically enriched this compound. nih.gov

Transition-Metal Catalysis: Methods like the enantioselective hydroalkylation of enecarbamates catalyzed by nickel could be explored. nih.gov This would involve the reaction of an appropriately substituted enecarbamate with an alkyl halide in the presence of a chiral nickel catalyst.

Organocatalysis: Chiral Brønsted acids or bases can be used to catalyze the asymmetric addition of nucleophiles to imines, a common strategy for synthesizing chiral amines. nih.govnih.gov

The development of these routes would provide access to enantiopure building blocks for the synthesis of new bioactive molecules and chiral ligands.

Advanced Applications in Medicinal Chemistry Beyond Direct Ligand Activity (e.g., PROTAC linkers, diagnostics)

The structural features of this compound make it an attractive scaffold for applications in medicinal chemistry that go beyond its potential as a simple pharmacophore.

PROTAC Linkers: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. nih.gov They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The ether-amine motif present in this compound is a common feature in PROTAC linkers. nih.govbroadpharm.com The length, flexibility, and chemical composition of the linker are critical for the efficacy of the PROTAC. explorationpub.com The cyclohexylmethoxypropan-1-amine backbone could be incorporated into linker structures to modulate the physicochemical properties and degradation activity of PROTACs. broadpharm.comexplorationpub.com Research in this area would involve synthesizing PROTACs with linkers derived from this amine and evaluating their ability to degrade target proteins.

Diagnostic Probes: The primary amine allows for the straightforward attachment of fluorophores, radiolabels, or other reporter groups. This could enable the development of chemical probes for biological imaging or diagnostic applications. Derivatives of this compound could be designed to selectively accumulate in certain tissues or interact with specific biomolecules, allowing for their visualization and study.

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Derivatives

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. mdpi.com

Predicting Reactivity and Properties: ML models can be trained on large datasets of chemical reactions and molecular properties to predict the reactivity of new compounds. mdpi.comacs.org Such models could be applied to this compound and its virtual derivatives to predict their stability, solubility, and potential for N-dealkylation by metabolic enzymes like cytochrome P450. mdpi.comnih.gov This would accelerate the selection of promising candidates for synthesis and testing.

Designing Derivatives: Generative AI models can design novel molecules with optimized properties. lbl.gov By defining desired attributes, such as improved binding affinity to a biological target or specific physicochemical properties, these models could generate a library of virtual derivatives of this compound. arxiv.orgresearchgate.net This computational approach can significantly reduce the time and resources required for the discovery of new functional molecules.

Unexplored Biological Targets for this compound Derived Chemical Probes

The identification of new biological targets is crucial for understanding disease mechanisms and developing novel therapeutics. nih.gov Chemical probes are small molecules used to study and modulate the function of biological targets. nih.gov While no specific biological targets for this compound have been reported, its structure suggests that its derivatives could be developed as probes for a range of biological systems.

The combination of a lipophilic cyclohexyl group and a polar amine suggests that derivatives could interact with proteins or membranes. Future research could involve the synthesis of a library of compounds based on the this compound scaffold and screening them against a wide range of biological targets. This could be achieved through high-throughput screening campaigns or by using computational methods to predict potential protein-ligand interactions. nih.gov The identification of novel biological targets for these probes could open up new avenues for drug discovery and basic biological research.

Q & A

[Basic] What are the optimal reaction conditions for synthesizing 3-(cyclohexylmethoxy)propan-1-amine to maximize yield and purity?

Methodological Answer:

Optimization involves systematic variation of catalysts, solvents, and temperatures. For example:

- Sodium methoxide in methanol under reflux yields 45–60% but may require post-synthesis purification via column chromatography (eluent: 9:1 DCM/MeOH) .

- Lithium aluminum hydride (LiAlH4) reductions provide higher purity (≥95% by HPLC) but lower yields (30–40%) due to over-reduction side reactions .

- Protection strategies , such as using tert-butyldimethylsilyl (TBS) groups, improve stability during multi-step syntheses. For instance, TBS-protected intermediates (e.g., 3-(tert-butyldimethylsilyloxy)propan-1-amine) prevent amine oxidation and enable selective deprotection .

[Advanced] How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:

Contradictions often arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293), concentration ranges (1–100 µM), and incubation times (24–72 hours).

- Structural impurities : Use LC-MS (e.g., m/z 493.6 [M+H]⁺ for purine derivatives) and ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl protons) to verify purity >98% .

- Comparative SAR studies : Modify the cyclohexylmethoxy group’s position or substituents (e.g., replacing methoxy with morpholino) to isolate activity contributors. shows that purine-core modifications alter IC50 values by 10-fold in kinase inhibition assays .

[Basic] Which analytical techniques provide the most reliable characterization of this compound and its intermediates?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Resolve structural isomers via coupling constants (e.g., J = 8–12 Hz for cyclohexylmethoxy protons) and verify substitution patterns .

- HRMS : Confirm molecular formulas with <2 ppm mass accuracy (e.g., m/z 495.1 [M+H]⁺ for purine derivatives) .

- IR Spectroscopy : Identify amine N–H stretches (3300–3500 cm⁻¹) and ether C–O–C bands (1100–1250 cm⁻¹) to distinguish from alcohol byproducts .

[Advanced] What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions at the amine group?

Methodological Answer:

The cyclohexylmethoxy group’s electron-donating effects reduce amine nucleophilicity. Mechanistic studies show:

- SN2 dominance in polar aprotic solvents (DMF, DMSO) with halides (e.g., KF or NaBr), evidenced by inverted stereochemistry in chiral analogs .

- Elimination pathways in protic solvents (e.g., ethanol) due to base-catalyzed β-hydride elimination, forming allylic byproducts .

- Kinetic isotope effects : Deuterated solvents (D2O) slow proton transfer steps, confirming a concerted SN2 mechanism .

[Basic] What storage conditions prevent degradation of this compound during long-term research use?

Methodological Answer:

- Inert atmosphere : Store under argon in flame-sealed ampules to prevent oxidation (evidenced by stability of TBS-protected analogs for >6 months) .

- Low-temperature storage : Maintain at –20°C in amber glass to avoid photodegradation.

- Purity monitoring : Use TLC (Rf = 0.3 in 9:1 DCM/MeOH) quarterly to detect degradation products like cyclohexanol (Rf = 0.7) .

[Advanced] How does the stereoelectronic environment of the cyclohexylmethoxy group influence the compound’s pharmacokinetic properties?

Methodological Answer:

- Hydrophobicity : The cyclohexyl group increases logP by 0.8 units compared to linear alkoxy analogs, enhancing blood-brain barrier permeability (evidenced by 3-fold higher CNS uptake in murine models) .

- Metabolic stability : Cytochrome P450 assays show slower N-demethylation rates (t1/2 = 8.2 hours vs. 2.1 hours for methoxy analogs) due to steric shielding of the amine .

- Molecular dynamics simulations : The bulky cyclohexyl moiety induces a 15° tilt in membrane-embedded conformations, optimizing ligand-receptor binding in GPCR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.